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Introduction
n-Butyl chloroformate, with the CAS number 592-34-7, is a significant chemical intermediate

in the fields of organic synthesis, pharmaceuticals, and agrochemicals.[1] As a chloroformate

ester, its reactivity is primarily centered around the acyl chloride functionality, making it a

versatile reagent for the introduction of the butoxycarbonyl (Boc) group and for the formation of

carbamates, carbonates, and amides. This technical guide provides an in-depth overview of n-

butyl chloroformate, encompassing its chemical and physical properties, synthesis, key

reactions, and applications, with a focus on experimental protocols and safety considerations.

Chemical and Physical Properties
n-Butyl chloroformate is a colorless to light yellow liquid with a pungent odor.[1][2] It is a

flammable and corrosive substance that is highly reactive with water and nucleophiles.[2][3] A

summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of n-Butyl Chloroformate
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Property Value Reference(s)

CAS Number 592-34-7 [4]

Molecular Formula C5H9ClO2 [5][6]

Molecular Weight 136.58 g/mol [4]

Appearance Colorless to light yellow liquid [1][2]

Odor Pungent [5]

Boiling Point 138-142 °C at 760 mmHg [2][7]

Melting Point < -70 °C [7]

Density
1.0513 - 1.074 g/mL at 20-25

°C
[2][8]

Flash Point 25 °C (77 °F) [2][4]

Solubility

Reacts with water. Soluble in

common organic solvents

(e.g., acetone, chloroform,

toluene, THF).

[4][5]

Refractive Index (n20/D) 1.4110 - 1.4150 [9]

Spectroscopic Data
The structural identity of n-butyl chloroformate can be confirmed through various

spectroscopic techniques.

¹H NMR Spectroscopy
The proton NMR spectrum of n-butyl chloroformate exhibits characteristic signals

corresponding to the butyl group protons.

Table 2: ¹H NMR Spectral Data for n-Butyl Chloroformate (in CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Reference(s)

4.33 Triplet 2H
-O-CH₂-CH₂-

CH₂-CH₃
[7]

1.73 Sextet 2H
-O-CH₂-CH₂-

CH₂-CH₃
[7]

1.45 Sextet 2H
-O-CH₂-CH₂-

CH₂-CH₃
[7]

0.96 Triplet 3H
-O-CH₂-CH₂-

CH₂-CH₃
[7]

¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the molecular structure.

Table 3: ¹³C NMR Spectral Data for n-Butyl Chloroformate (in CDCl₃)

Chemical Shift (ppm) Assignment

151.0 C=O

71.0 -O-CH₂-

30.0 -O-CH₂-CH₂-

18.5 -O-CH₂-CH₂-CH₂-

13.5 -O-CH₂-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy
The IR spectrum of n-butyl chloroformate is characterized by a strong absorption band

corresponding to the carbonyl group of the chloroformate.

Table 4: Key IR Absorption Bands for n-Butyl Chloroformate
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Wavenumber (cm⁻¹) Intensity Assignment

~1775 Strong C=O stretch (acid chloride)

~2960 Medium-Strong C-H stretch (aliphatic)

~1150 Strong C-O stretch

Synthesis of n-Butyl Chloroformate
n-Butyl chloroformate is typically synthesized by the reaction of n-butanol with phosgene or a

phosgene equivalent, such as triphosgene. The use of triphosgene is generally preferred in a

laboratory setting due to its solid form and easier handling compared to gaseous phosgene.

Experimental Protocol: Synthesis from n-Butanol and
Triphosgene
This protocol is adapted from a patented process for the preparation of alkyl chloroformates.

[10]

Materials:

n-Butanol

Triphosgene

Sodium carbonate

Dimethylformamide (DMF, catalyst)

Toluene

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

Ice bath

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b051088?utm_src=pdf-body
https://www.benchchem.com/product/b051088?utm_src=pdf-body
https://www.azooptics.com/Article.aspx?ArticleID=2756
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a round-bottom flask, a mixture of triphosgene (1.54 g, 5.2 mmol), sodium carbonate (1.02

g, 10 mmol), and dimethylformamide (0.2 g, 0.35 mmol) as a catalyst in toluene (20 ml) is

prepared.

The mixture is cooled to 0 °C using an ice bath and stirred at this temperature for 30

minutes.

A solution of n-butanol (0.75 g, 10 mmol) in toluene (20 ml) is added slowly over a period of

30 minutes.

The reaction mixture is stirred at 0 °C for 8 hours.

Reaction progress can be monitored by gas-liquid chromatography (GLC).

Upon completion, the solid sodium carbonate is removed by filtration.

The solvent is removed from the filtrate under reduced pressure to yield n-butyl
chloroformate as a colorless oil.

Expected Yield: 96%[10]

Logical Relationship: Synthesis of n-Butyl Chloroformate

n-Butanol

Triphosgene

DMF (catalyst)
Na2CO3 (base)

Toluene, 0°C

n-Butyl Chloroformate
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Click to download full resolution via product page

Caption: Synthesis of n-butyl chloroformate from n-butanol and triphosgene.

Reactivity and Applications in Organic Synthesis
The high reactivity of the chloroformate group makes n-butyl chloroformate a valuable

reagent for several key transformations in organic synthesis.

Formation of Carbamates
n-Butyl chloroformate reacts readily with primary and secondary amines to form N-butyl

carbamates. This reaction is fundamental in the synthesis of pharmaceuticals and

agrochemicals, where the carbamate moiety is a common structural feature.[5][11] The

reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid

byproduct.
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Start: Amine and Base in Solvent

Add n-Butyl Chloroformate
(dropwise at 0°C)

Reaction at Room Temperature

Aqueous Workup
(Quench, Extract, Wash)

Purification
(Chromatography/Recrystallization)

Product: N-Butyl Carbamate

Activation Step

Coupling Step

N-Protected
Amino Acid

Reactive Mixed Anhydride

n-Butyl Chloroformate Tertiary Base
(e.g., NMM)

Protected Dipeptide

Amino Acid Ester
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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